N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE
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Overview
Description
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE is a complex organic compound that features both oxazole and benzothiazole moieties. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as oxazole and thiazole derivatives, have been reported to interact with a wide range of biological targets .
Mode of Action
Oxazole and thiazole derivatives have been reported to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Oxazole and thiazole derivatives have been reported to affect various biochemical pathways, leading to diverse biological activities .
Result of Action
Oxazole and thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of 2-amino-2-(hydroxyimino)acetaldehyde with acetic anhydride.
Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the condensation of 2-aminothiophenol with formic acid.
Coupling Reaction: The final step involves coupling the oxazole and benzothiazole moieties through an amide bond formation using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2-methyl-5-phenyloxazole.
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole.
Uniqueness
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE is unique due to its combined oxazole and benzothiazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-9-8-10(19-17-9)6-7-15-13(18)14-16-11-4-2-3-5-12(11)20-14/h2-5,8H,6-7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTQZTJOOSGVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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